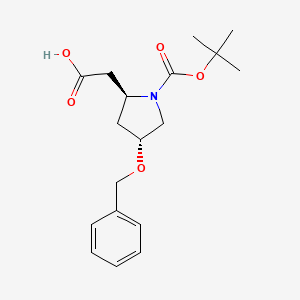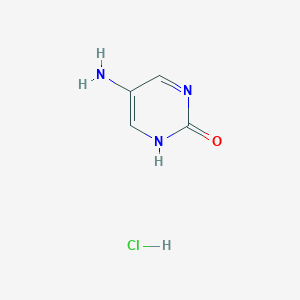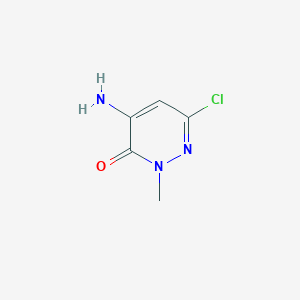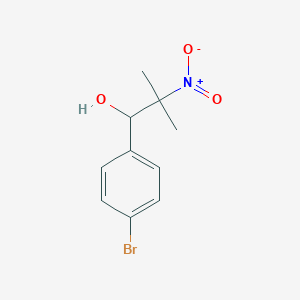
(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone
Overview
Description
(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone , often referred to as TMP , is a versatile pharmacophore found in various biologically active molecules. It consists of two aromatic rings: one with two amino groups (4,5-dimethoxyphenyl) and the other with three methoxy groups (3,4,5-trimethoxyphenyl). TMP plays a crucial role in the molecular structures of several compounds, both natural and synthetic .
Molecular Structure Analysis
TMP’s molecular structure comprises two aromatic rings connected by a central methanone group. The arrangement of substituents (amino and methoxy groups) significantly influences its biological activity. Researchers have investigated the conformational space and vibrational spectra of TMP derivatives .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Structural Analysis
- The compound (3,4-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a derivation of phenstatin, was synthesized using Eaton's reagent. Its structural parameters were analyzed through IR, HRMS, NMR spectroscopy, and optimized geometrical parameters using the density functional theory (DFT) B3LYP method (Çeti̇nkaya, 2017).
Antioxidant Properties
- (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives demonstrated significant in vitro antioxidant activities. The synthesized bromophenols were shown to be effective antioxidants and radical scavengers, outperforming standard antioxidant compounds in various assays (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anticancer and Antimitotic Properties
- (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a cytotoxic compound from the phenstatin family, inhibits tubulin polymerization, causes G2/M cell cycle arrest, and induces apoptosis in cancer cells, suggesting significant anticancer potential (Magalhães et al., 2013).
Antiproliferative Activity
- A series of heteroaroyl-2-hydroxy-3,4,5-trimethoxybenzenes displayed potent antiproliferative activity against cancer cells. Their ability to bind to the colchicine site and inhibit tubulin polymerization, along with their vascular disrupting properties, highlights their therapeutic potential (Lee et al., 2015).
properties
IUPAC Name |
(2-amino-4,5-dimethoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-21-13-8-11(12(19)9-14(13)22-2)17(20)10-6-15(23-3)18(25-5)16(7-10)24-4/h6-9H,19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEQUHUSIBETKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC(=C(C=C2N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



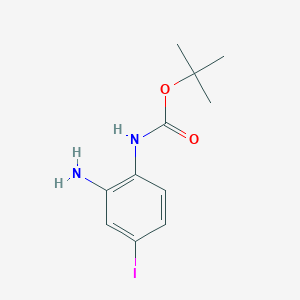
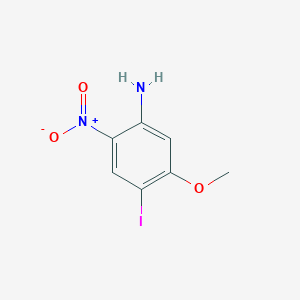


![tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3260887.png)
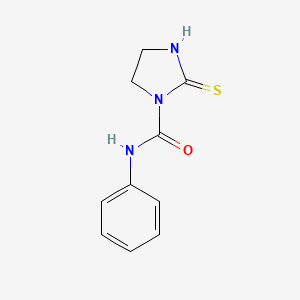
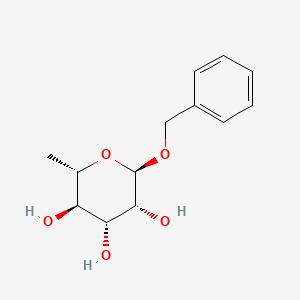
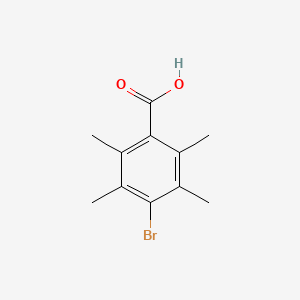
![Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B3260909.png)

